Bromodomain IN-1 is classified as a bromodomain and extra-terminal domain (BET) inhibitor. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are involved in the regulation of transcriptional processes by binding to acetylated lysines on histones. The discovery of Bromodomain IN-1 was facilitated by high-throughput virtual screening techniques that identified potential binding scaffolds for these proteins .
The synthesis of Bromodomain IN-1 has been optimized for efficiency and safety. Various synthetic routes have been explored, with a focus on minimizing the use of toxic reagents while maintaining high yields. For instance, a dihydropyridopyrimidine scaffold was synthesized via a multicomponent reaction, which allowed for rapid production of the compound with minimal steps .
Key steps in the synthesis may include:
Bromodomain IN-1 features a complex molecular structure characterized by its ability to fit into the binding pocket of bromodomains. The structural analysis often involves X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate its binding interactions with target proteins. For example, co-crystallization studies have shown how Bromodomain IN-1 interacts with BRD4, revealing critical binding patterns that inform further structure-activity relationship (SAR) studies .
Bromodomain IN-1 undergoes specific chemical reactions that facilitate its interaction with bromodomains. The primary reaction involves the formation of stable complexes with acetylated lysine residues on histones. This binding is typically characterized by:
The mechanism of action for Bromodomain IN-1 involves competitive inhibition of bromodomain interactions with acetylated lysines. By binding to the bromodomain, Bromodomain IN-1 prevents these domains from associating with histones, thereby disrupting the transcriptional activation associated with oncogenes such as c-Myc. This inhibition can lead to decreased proliferation of cancer cells, as evidenced by IC50 values demonstrating effective anti-proliferative activity against various cancer cell lines .
Bromodomain IN-1 exhibits several notable physical and chemical properties:
These properties are essential for its functionality as a drug candidate, influencing its bioavailability and pharmacokinetics .
Bromodomain IN-1 has significant potential in various scientific fields:
Bromodomain IN-1 (CID 132154361, C₂₂H₂₃ClN₄O₃S) is a synthetic small-molecule inhibitor designed to target acetyl-lysine (Kac) recognition pockets within bromodomains. Bromodomains are evolutionarily conserved structural modules of approximately 110 amino acids, characterized by a left-handed four-α-helical bundle (denoted αZ, αA, αB, αC). These helices are interconnected by two variable loop regions—the ZA loop (between αZ and αA) and the BC loop (between αB and αC)—which collectively form the Kac-binding cavity [1] [9]. This fold, first resolved via NMR spectroscopy in the PCAF bromodomain, is conserved across all 61 human bromodomains but exhibits significant sequence divergence in the ZA and BC loops, enabling functional specificity [1] [6]. Bromodomain IN-1 leverages this architecture by mimicking acetylated histone peptides, competitively occupying the Kac-binding site to disrupt endogenous reader function [10].
Structural Element | Functional Role | Role in Inhibitor Binding |
---|---|---|
Four-helix bundle (αZ, αA, αB, αC) | Scaffold formation | Stabilizes inhibitor-protein docking |
ZA loop | Forms one wall of Kac pocket | Engages hydrophobic moieties of inhibitor |
BC loop | Contains conserved Asn/Tyr | Mediates H-bonding with acetyl mimic |
Hydrophobic pocket | Binds acetyl-lysine | Accommodates triazolopyrimidine core of Bromodomain IN-1 |
The binding site of Bromodomain IN-1 encompasses several subsites critical for affinity and selectivity:
Bromodomain IN-1 engages its targets through multimodal interactions:
Bromodomain IN-1 exhibits pronounced selectivity for BET family bromodomains (BRD2/3/4/BRDT) over non-BET subfamilies. This arises from structural nuances:
Bromodomain Subfamily | Representative Member | Relative Affinity (Kd) | Key Structural Determinants |
---|---|---|---|
BET (Group IV) | BRD4-BD1 | High (≤1 µM) | WPF shelf, small gatekeeper (Ile146), hydrophobic ZA channel |
CBP/p300 (Group I) | CBP | Low (>10 µM) | Wider ZA channel, acidic residues (Asp/Glu), no WPF shelf |
BAZ (Group VI) | BRD9 | Moderate | Hydrophilic ZA channel (Asp107, Asn109), no WPF shelf |
BRPF (Group II) | BRPF1 | Low | Bulky gatekeeper (Tyr352), charged ZA loop |
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